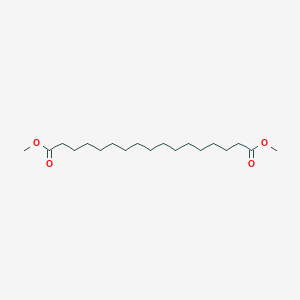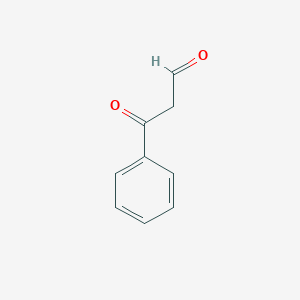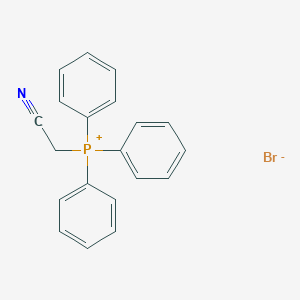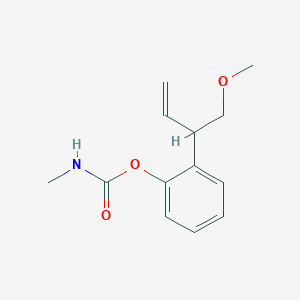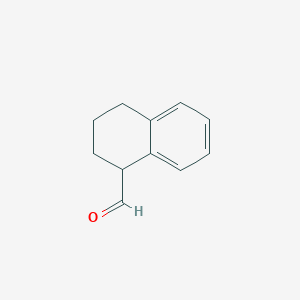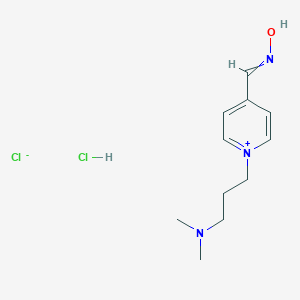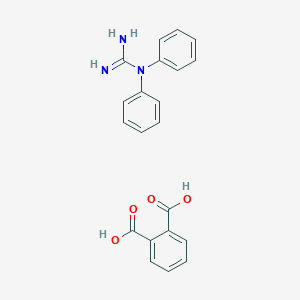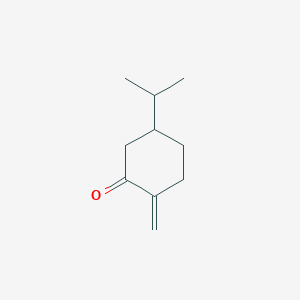
tris(1,3-dibromopropan-2-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tris(1,3-dibromopropan-2-yl) phosphate is a chemical compound with the molecular formula C9H15Br6O4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high bromine content, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(1,3-dibromopropan-2-yl) phosphate typically involves the reaction of phosphorus oxychloride with 1-bromo-2-bromoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3HOCH2CHBr2→P(OCH2CHBr2)3+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
tris(1,3-dibromopropan-2-yl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include substituted phosphates with various functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents used.
Hydrolysis: Products include phosphoric acid derivatives and brominated alcohols.
Scientific Research Applications
tris(1,3-dibromopropan-2-yl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of flame-retardant materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tris(1,3-dibromopropan-2-yl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Tris(2-bromoethyl)phosphate: Similar in structure but with different bromine positioning.
Tris(1,3-dibromopropan-2-yl)phosphate: Another brominated phosphate with different alkyl chain lengths.
Tris(2-chloroethyl)phosphate: Contains chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
tris(1,3-dibromopropan-2-yl) phosphate is unique due to its specific bromine arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high bromine content and specific reactivity patterns.
Properties
CAS No. |
18713-51-4 |
|---|---|
Molecular Formula |
C9H15Br6O4P |
Molecular Weight |
697.6 g/mol |
IUPAC Name |
tris(1,3-dibromopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 |
InChI Key |
RZEYUZWXPABTCN-UHFFFAOYSA-N |
SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
Canonical SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
Key on ui other cas no. |
18713-51-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


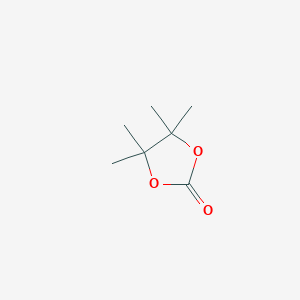
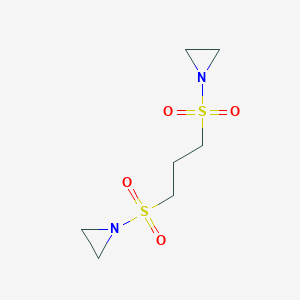
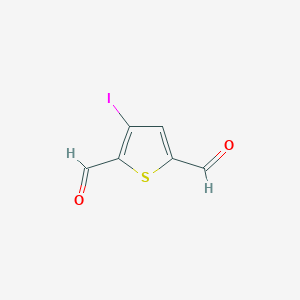
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
